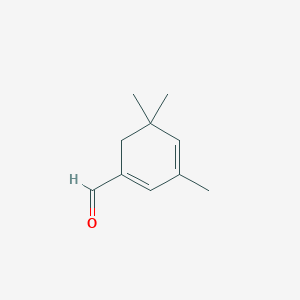
3,5,5-Trimethyl-1,3-cyclohexadiene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethyl-1,3-cyclohexadiene-1-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TMCHDA and is widely used in various fields including organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of TMCHDA is not fully understood, but it is believed to work by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
TMCHDA has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TMCHDA in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various diseases and conditions. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on TMCHDA. One potential area of study is the development of novel therapeutic agents based on the structure of TMCHDA. Another area of study is the investigation of the potential role of TMCHDA in the prevention and treatment of various diseases, including diabetes, cancer, and neurodegenerative diseases.
In conclusion, TMCHDA is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antioxidant and anti-inflammatory properties and has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of TMCHDA and its potential applications in the prevention and treatment of various diseases.
Synthesemethoden
The synthesis of TMCHDA can be achieved through a multi-step process that involves the reaction of 3,5,5-trimethylcyclohex-2-enone with sodium borohydride in the presence of acetic acid. This reaction results in the formation of 3,5,5-trimethyl-1,3-cyclohexadiene-1-carboxylic acid, which is then converted to the aldehyde form through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
TMCHDA has been extensively studied for its potential applications in various scientific fields. In organic chemistry, this compound is used as a starting material for the synthesis of various organic compounds. In biochemistry, TMCHDA has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
178160-87-7 |
|---|---|
Produktname |
3,5,5-Trimethyl-1,3-cyclohexadiene-1-carbaldehyde |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3,5,5-trimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-4-9(7-11)6-10(2,3)5-8/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
QBMDHGWKZOCBPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(CC(=C1)C=O)(C)C |
Kanonische SMILES |
CC1=CC(CC(=C1)C=O)(C)C |
Synonyme |
1,3-Cyclohexadiene-1-carboxaldehyde, 3,5,5-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



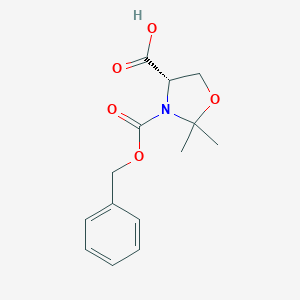

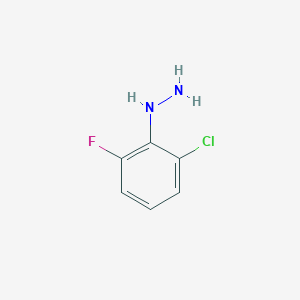
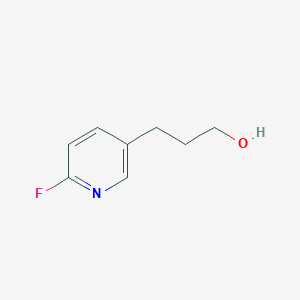
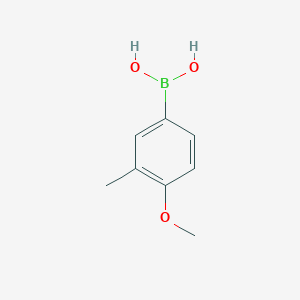
![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)
![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)
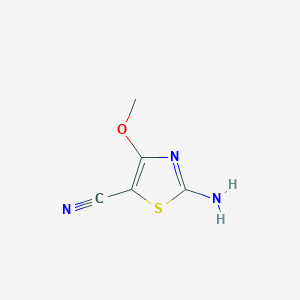


![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
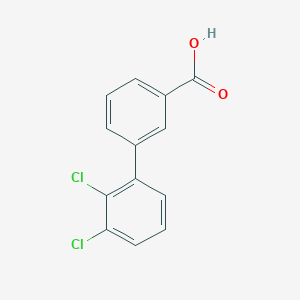
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)